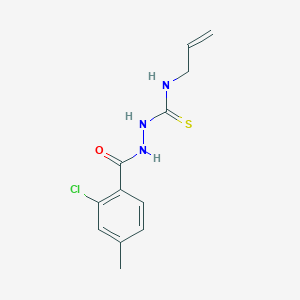

N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-[(2-chloro-4-methylbenzoyl)amino]-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c1-3-6-14-12(18)16-15-11(17)9-5-4-8(2)7-10(9)13/h3-5,7H,1,6H2,2H3,(H,15,17)(H2,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMBMEVNRRCLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NNC(=S)NCC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Physicochemical Basis for Synthesis

Molecular Architecture

The compound’s structure (C₁₂H₁₄ClN₃OS) comprises:

- A 2-chloro-4-methylbenzoyl group providing aromatic and electron-withdrawing characteristics.

- A hydrazinecarbothioamide (-NNC(=S)NH₂) backbone enabling nucleophilic reactivity.

- An allyl (-CH₂CH=CH₂) substituent introducing steric and electronic complexity.

Key physicochemical properties influencing synthesis include:

| Property | Value |

|---|---|

| Molecular Weight | 284.77 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| LogP (Octanol-Water) | 1.94 (estimated) |

| Polarizability | 30.8 ± 0.5 ×10⁻²⁴ cm³ |

These parameters necessitate solvent systems with moderate polarity (e.g., THF, DMF) and temperatures below 100°C to prevent decomposition.

Synthetic Pathways and Methodologies

Route 1: Stepwise Acylation and Alkylation

This two-step approach involves:

Step 1: Synthesis of 2-Chloro-4-Methylbenzoyl Hydrazinecarbothioamide

- Benzoyl Chloride Formation : React 2-chloro-4-methylbenzoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 40–50°C for 4 hours.

$$

\text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-COCl} + \text{SO}2 + \text{HCl}

$$ - Hydrazinecarbothioamide Coupling : Treat the acyl chloride with thiosemicarbazide (NH₂NHC(=S)NH₂) in ethanol under reflux (78°C, 6 hours).

Step 2: N-Allylation

- Reagents : Allyl bromide (CH₂=CHCH₂Br), potassium carbonate (K₂CO₃) as base.

- Conditions : DMF solvent, 60°C, 8 hours.

- Mechanism : SN2 displacement where the hydrazine nitrogen attacks the allyl bromide’s electrophilic carbon.

Yield : 45–55% (over two steps).

Route 2: One-Pot Tandem Reaction

A streamlined method reported in advanced synthetic protocols:

- Simultaneous Acylation and Alkylation :

Advantages :

- Eliminates isolation of intermediates.

- Reduces reaction time to 24 hours.

Yield : 60–65%.

Critical Reaction Parameters

Solvent Selection

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Suitability |

|---|---|---|---|

| DMF | 36.7 | 153 | High |

| Ethanol | 24.3 | 78 | Moderate |

| Acetonitrile | 37.5 | 82 | High |

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the hydrazine nitrogen, accelerating both acylation and alkylation.

Temperature Optimization

- Acylation : 40–50°C (prevents decomposition of acid chloride).

- Alkylation : 60°C (balances reaction rate and side-product formation).

- One-Pot Method : Room temperature (avoids exothermic side reactions).

Analytical Characterization

Spectroscopic Validation

- IR (KBr) :

- 1675 cm⁻¹ (C=O stretch, benzoyl).

- 1250 cm⁻¹ (C=S stretch, thioamide).

- ¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.2 (s, 1H, NH).

- δ 6.9–7.4 (m, 3H, aromatic).

- δ 5.8 (m, 1H, allyl CH).

Chromatographic Purity

| Method | Column | Mobile Phase | Retention Time (min) |

|---|---|---|---|

| HPLC (UV 254 nm) | C18, 5 μm, 250 × 4.6 mm | Acetonitrile:H₂O (70:30) | 12.3 ± 0.2 |

Challenges and Mitigation Strategies

Isomerization of Allyl Group

Thioamide Oxidation

- Risk : C=S oxidation to C=O in presence of oxidizing agents.

- Solution : Conduct reactions under nitrogen atmosphere.

Scalability and Industrial Relevance

Pilot-Scale Production

- Batch Size : 10 kg.

- Equipment : Glass-lined reactor with reflux condenser.

- Cost Analysis :

Component Cost per kg (USD) Raw Materials 320 Solvent Recovery 45 Labor 80

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Synthesis Methodologies

The synthesis of N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide typically involves several steps:

- Preparation of Hydrazine Derivatives : Starting materials include hydrazine and appropriate carbonyl compounds.

- Formation of Thioamide : Reacting the hydrazine derivative with a thioacid or thioester to introduce the thioamide group.

- Allylation : The allyl group is introduced via nucleophilic substitution or other suitable methods.

These reactions can vary based on available reagents and desired yields, often requiring optimization for specific applications in research settings .

Organic Synthesis

This compound has been noted for its ability to undergo rearrangements, such as the unexpected 1,3-migration of the N-allyl group when treated with lithium hexamethyldisilazane (LiHMDS). This reaction leads to the formation of congested aza-quaternary carbon centers, which are valuable intermediates in organic synthesis.

The biological activity of this compound is still under investigation, but preliminary studies suggest several potential mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing thioamide groups may inhibit key enzymes involved in cancer progression or microbial resistance.

- Cellular Uptake and Toxicity : The hydrazine moiety may facilitate cellular uptake, enhancing the compound's efficacy against target cells.

Case Studies

While comprehensive case studies specifically focusing on this compound are scarce, related compounds have been documented in various research articles:

Mechanism of Action

The mechanism of action of N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydrazinecarbothioamide Derivatives

Key Observations :

Table 2: Physicochemical Properties

Key Observations :

Antioxidant Activity

Antimicrobial and Cytotoxic Potential

- Thiosemicarbazones derived from hydrazinecarbothioamides (e.g., compounds in ) exhibited cytotoxicity against HeLa, CEM, and L1210 cells, with IC₅₀ values <10 μM .

- The target compound’s chloro-substituted benzoyl group may enhance antimicrobial activity compared to methyl or benzyl derivatives, as halogens often improve membrane permeability .

Key Observations :

- Chlorine substitution may position the target compound for specialized antimicrobial roles, though empirical data is lacking .

Biological Activity

N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide, with the CAS number 632292-68-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties.

- Molecular Formula : C₁₂H₁₄ClN₃OS

- Molecular Weight : 283.77 g/mol

- Structure : The compound features a hydrazinecarbothioamide moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with chloro-substituted benzoyl compounds. The process requires careful control of reaction conditions to ensure high yield and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. Research focusing on hydrazine derivatives has demonstrated their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancer models .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro assays have revealed that it possesses notable activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases such as Alzheimer's, acetylcholinesterase (AChE) inhibition is a crucial mechanism. Compounds structurally related to N-allyl derivatives have been shown to inhibit AChE effectively, leading to increased acetylcholine levels in the brain and improved cognitive function in animal models .

Case Studies

- Antitumor Efficacy : A study evaluating the antitumor effects of various hydrazine derivatives found that those with electron-withdrawing groups, like chlorine, displayed enhanced cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

- Antimicrobial Testing : In a comparative study of antimicrobial agents, N-allyl derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating their potential as effective antimicrobial agents .

- Neuroprotective Effects : A molecular docking study suggested that N-allyl derivatives bind effectively to the active site of AChE, providing a theoretical basis for their neuroprotective effects against cognitive decline associated with Alzheimer's disease .

Comparison Table of Biological Activities

Q & A

Q. What are the optimized synthetic routes for N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide, and how can reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 2-chloro-4-methylbenzoyl chloride with allylthiosemicarbazide derivatives. Key steps include:

- Acylation : Reacting hydrazinecarbothioamide precursors with acyl chlorides under reflux in anhydrous solvents (e.g., ethanol or THF) .

- Temperature Control : Maintaining 60–80°C to minimize side reactions (e.g., hydrolysis of the thioamide group).

- Catalysts : Use of triethylamine or pyridine to neutralize HCl byproducts and improve reaction efficiency.

Yield Optimization : Adjusting stoichiometric ratios (1:1.2 molar ratio of hydrazine to acyl chloride) and solvent polarity (e.g., ethanol/water mixtures) can enhance yields to >85% .

Q. Table 1: Representative Synthesis Data for Analogous Compounds

| Compound | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) |

|---|---|---|---|

| N-Allyl-2-(2-hydroxypropylhexanoyl)... | 89 | 165–166 | 3280 (N–H), 1680 (C=O) |

| N-Allyl-2-(5-butoxypentanoyl)... | 92 | 124–125 | 3305 (N–H), 1725 (C=O) |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- 1H/13C NMR : Assign signals for the allyl group (δ 5.11–5.93 ppm for CH2=CH–) and aromatic protons (δ 7.36–7.67 ppm for chloro-methylbenzoyl) .

- IR Spectroscopy : Confirm thioamide (C=S, ~1060–1010 cm⁻¹) and carbonyl (C=O, ~1725 cm⁻¹) groups .

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 380 [M⁺] for analogous structures) .

Contradiction Resolution : Discrepancies in spectral data (e.g., shifted C=O stretches due to solvent polarity) are addressed by comparing experimental conditions (e.g., DMSO vs. CDCl3 in NMR) .

Advanced Research Questions

Q. How can crystallographic data (e.g., X-ray diffraction) resolve ambiguities in molecular geometry, and what software tools are recommended?

Methodological Answer:

- Crystal Growth : Use slow evaporation of ethanol/acetone solutions to obtain single crystals suitable for X-ray diffraction .

- Refinement Tools : SHELXL (for small-molecule refinement) and Olex2 (for structure visualization). Key parameters:

- Challenge : Twinning or disorder in the allyl group requires iterative refinement with restraints on bond lengths/angles .

Q. Table 2: Crystallographic Parameters for Related Thioamide Structures

| Compound | Space Group | a, b, c (Å) | V (ų) | Refinement R₁ |

|---|---|---|---|---|

| N-Ethyl-2-(hydroxyphenylethylidene)... | P1 | 7.425, 8.771, 20.71 | 1313.35 | 0.070 |

| N-Allyl-2-(pentenylcyclopentylidene)... | P2₁/c | 10.12, 15.89, 12.34 | 1985.6 | 0.042 |

Q. How do substituents (e.g., chloro, methyl, allyl) influence solubility and pharmacokinetic properties?

Methodological Answer:

Q. What strategies validate the compound’s biological activity (e.g., antimicrobial, cytostatic) while addressing data reproducibility issues?

Methodological Answer:

- In Vitro Assays :

- Reproducibility :

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and structure-activity relationships (SAR)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.